6-Chloro-3,4-diphenylcoumarin is classified under organic compounds, specifically within the category of heterocyclic compounds due to its unique ring structure. It is often synthesized for research purposes and has been studied for its biological activities, including antimicrobial and anticancer properties.
The synthesis of 6-Chloro-3,4-diphenylcoumarin can be accomplished through several methods, with one common approach being the Pechmann condensation. This method involves the following steps:
The molecular structure of 6-Chloro-3,4-diphenylcoumarin can be described as follows:
6-Chloro-3,4-diphenylcoumarin is involved in various chemical reactions:
The mechanism of action for 6-Chloro-3,4-diphenylcoumarin involves its interaction with biological targets:
Research indicates that compounds within the coumarin family often exhibit significant biological activities due to their ability to interact with multiple cellular targets.
The physical and chemical properties of 6-Chloro-3,4-diphenylcoumarin include:
6-Chloro-3,4-diphenylcoumarin has several significant applications:
6-Chloro-3,4-diphenylcoumarin (CAS 263364-81-4; Molecular Formula C₂₁H₁₃ClO₂; MW 332.78 g/mol) represents a strategically engineered synthetic coumarin derivative. Its core structure integrates a benzopyrone scaffold modified with a chlorine atom at the C6 position and phenyl rings at the C3 and C4 positions (SMILES: O=C1OC2=C(C=C(Cl)C=C2)C(C3=CC=CC=C3)=C1C4=CC=CC=C4) [8]. This molecular architecture positions it within a class of compounds under active investigation for their multifaceted bioactive potential. Unlike naturally occurring coumarins, its synthetic origin enables precise tuning of electronic properties and steric bulk, making it a compelling candidate for pharmacological exploration—particularly in oncology and inflammation [4] [6].
The coumarin superfamily encompasses several structurally distinct classes, broadly categorized by ring fusion patterns and substituent chemistry. 6-Chloro-3,4-diphenylcoumarin belongs to the 3,4-disubstituted simple coumarin category, characterized by:
Table 1: Structural Classification of 6-Chloro-3,4-diphenylcoumarin Relative to Key Coumarin Classes
Class | Core Features | Example Compound | Key Structural Differences |
---|---|---|---|
Simple Coumarins | Unfused, minimal substitution | Scopoletin | Lacks C3/C4 phenyl groups and C6 chlorine |
Furanocoumarins | Linear/angular furan ring fusion | Psoralen | Additional furan ring fused to coumarin core |
Pyranocoumarins | Pyran ring fusion (linear/angular) | Xanthyletin | Pyran ring modifies overall shape & polarity |
3,4-Disubstituted | Aryl/alkyl groups at C3 & C4 | 6-Chloro-3,4-diphenylcoumarin | Bulky diphenyl groups create steric hindrance |
Biscoumarins | Two coumarin units linked via spacer | Dicoumarol | Dimeric structure absent in target compound |
Computational studies (e.g., DFT) on analogous chloro-phenyl coumarins indicate that C3/C4 diaryl substitution induces torsional angles >45° between the phenyl rings and coumarin plane. This conformation may optimize binding to hydrophobic enzyme clefts compared to planar natural coumarins [9]. The chlorine atom further augments this by increasing dipole moments (~4.5 Debye), facilitating stronger electrostatic target interactions [4] [9].
The rational design of chlorinated and diphenyl-substituted coumarins evolved through three key phases:
Table 2: Evolution of Key Chlorinated/Diphenyl Coumarin Hybrids
Compound | Structural Features | Reported Bioactivity | Reference |
---|---|---|---|
6-Chloro-4-methylcoumarin | C4 methyl, C6 chlorine | Moderate antioxidant (ABTS SC₅₀: 150 μM) | [6] |
6,8-Dichloro-3-phenylcoumarin | C3 phenyl, C6/C8 dichlorination | Anticancer (HCT116 GI₅₀: 9 μM) | [4] |
6-Chloro-3,4-diphenylcoumarin | C3/C4 diphenyl, C6 chlorine | Dual kinase/DNA targeting (Theoretical) | [8] [9] |
4-(4’-Chlorophenyl)-3-(2’,4’-dichlorophenyl)-7-methylcoumarin | Complex polyaryl-chloro hybrid | Tubulin inhibition (Predicted) | [7] |
Molecular hybridization—the fusion of pharmacophoric motifs into a single scaffold—underpins the design of 6-chloro-3,4-diphenylcoumarin. This strategy leverages synergistic bioactivity:
Table 3: Hybridization Rationale for 6-Chloro-3,4-diphenylcoumarin Design
Pharmacophore | Bioactive Role | Hybridization Advantage |
---|---|---|
Chlorinated Coumarin | - DNA binding/intercalation- ROS generation | Retains natural coumarin’s pro-apoptotic effects with enhanced reactivity |
C3 Phenyl Ring | - Kinase hinge region binding- Tubulin interaction | Mimics ATP-competitive inhibitors (e.g., imatinib) |
C4 Phenyl Ring | - Hydrophobic pocket occupancy- π-π stacking stabilization | Synergizes with C3 phenyl for high-affinity kinase binding |
Recent studies validate this approach: Pyridine–urea hybrids incorporating aryl groups showed submicromolar cytotoxicity (GI₅₀ 0.06–0.33 μM in breast/colon cancer), underscoring the efficacy of diaryl–heterocycle hybridization [3]. Similarly, chloro-indolinone hybrids demonstrated optimized global reactivity indices (electrophilicity index ω = 4.3 eV) correlating with enhanced bioactivity—a principle extendable to chloro-diphenyl coumarins [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1